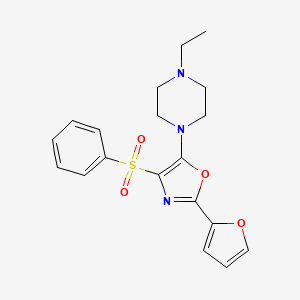

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Description

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-ethylpiperazinyl group at position 5, a furan-2-yl moiety at position 2, and a phenylsulfonyl group at position 2. Its structure combines electron-rich (furan) and electron-deficient (phenylsulfonyl) motifs, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-21-10-12-22(13-11-21)19-18(20-17(26-19)16-9-6-14-25-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWJLKKHKNXDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 370.46 g/mol

The structure features a furan ring, a phenylsulfonyl group, and a piperazine moiety, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Furan Ring : Utilizing furan derivatives in reaction with appropriate electrophiles.

- Piperazine Substitution : Introducing the 4-ethylpiperazine group through nucleophilic substitution reactions.

- Sulfonylation : Attaching the phenylsulfonyl group via sulfonation reactions.

These steps often utilize catalysts such as palladium for cross-coupling reactions or other reagents specific to the desired transformations.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may possess activity against certain bacterial strains, although specific data on its efficacy compared to established antibiotics is still required .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in target cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to mitochondrial dysfunction and increased ROS production.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard treatments . Further studies are needed to elucidate the full spectrum of its antimicrobial potential.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through various pathways. Related compounds have shown effectiveness against breast cancer cell lines, suggesting similar applications for 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. Its structural components may interact with neurotransmitter systems, offering protective effects against neuronal damage .

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

A study reported that related oxazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways . -

Neuroprotection Research :

Research highlighted the potential of similar compounds as neuroprotective agents in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuroinflammation and neuronal apoptosis, indicating their therapeutic potential in neurodegenerative diseases . -

Antimicrobial Screening :

A comprehensive screening of oxazole derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further development of these compounds into viable antimicrobial agents .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Core Heterocycle: Oxazole vs. Thiazole

- Thiazole (e.g., compounds in –2): Replaces oxygen with sulfur, enhancing lipophilicity and π-stacking interactions. Thiazoles in demonstrated antifungal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) activities, suggesting that the oxazole analog may exhibit distinct potency due to electronic differences .

Substituent Analysis

- 4-Ethylpiperazinyl Group: The ethyl chain on piperazine (target compound) balances lipophilicity and solubility. In , analogs with longer alkyl chains (e.g., pentyl, decyl) on piperazine showed reduced solubility in aqueous media, necessitating DMSO or glucose for dissolution .

- Contrasts with fluorophenyl or chlorophenyl substituents in –2, which may improve membrane permeability but reduce polarity .

- Furan-2-yl Moiety :

Antifungal Potential

- Thiazolyl hydrazones with furan-2-yl groups () showed moderate anticandidal activity (MIC = 250 µg/mL), far less potent than fluconazole (MIC = 2 µg/mL). The oxazole analog’s activity remains speculative but may differ due to core heterocycle effects .

Anticancer Activity

- Thiazole derivatives in exhibited selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL). The phenylsulfonyl group in the target compound could modulate similar selectivity, though this requires validation .

Kinase Inhibition Potential

- Piperazine-containing imidazo[1,2-b]pyridazines () were designed as pan-Pim kinase inhibitors.

Data Table: Key Comparators

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl oxazole-4-carboxylate derivatives (e.g., ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate) are common precursors, as seen in analogous oxazole syntheses . Key intermediates include functionalized oxazole cores (e.g., 4-(phenylsulfonyl)oxazole) and substituted piperazines. The 4-ethylpiperazinyl group is introduced via nucleophilic substitution or coupling reactions under reflux conditions with polar aprotic solvents like DMF or toluene . Purification often employs silica gel column chromatography with EtOAc/petroleum ether gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the oxazole core and sulfonyl group?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the oxazole ring (e.g., downfield shifts for the sulfonyl group at ~7.5–8.5 ppm for aromatic protons) .

- FT-IR : Confirms sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and oxazole C=N/C-O vibrations at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonyl and piperazinyl moieties .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., planar oxazole ring with dihedral angles <10° to adjacent aryl groups) .

Q. What in vitro biological assays are typically employed to evaluate the antimicrobial potential of such heterocyclic compounds?

- Methodological Answer : Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion assays to assess zone-of-inhibition diameters .

- Time-kill kinetics to evaluate bactericidal/fungicidal activity over 24–48 hours . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) are critical to avoid false positives .

Advanced Research Questions

Q. How can conflicting results in antimicrobial activity between structurally similar oxazole derivatives be systematically analyzed?

- Methodological Answer :

- Comparative SAR Analysis : Map substituent effects (e.g., replacing furan-2-yl with phenyl alters π-π stacking with bacterial enzymes) .

- Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., dihydrofolate reductase) and correlate binding energies with MIC data .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of activity differences across analogs, ensuring replicates (n ≥ 3) and standardized inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) .

Q. What strategies are recommended for optimizing the crystallization conditions of this compound to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., ethanol-chloroform 1:1) to balance solubility and slow evaporation rates .

- Temperature Gradients : Gradual cooling from 60°C to 4°C minimizes disorder, as seen in pyrazole derivatives .

- Seeding : Introduce microcrystals from prior trials to promote ordered lattice formation.

- Cryoprotection : For low-temperature (100 K) data collection, use glycerol or paraffin oil to prevent ice formation .

Q. How does the presence of the 4-ethylpiperazinyl group influence the compound’s pharmacokinetic properties, and what methodological approaches are used to assess this?

- Methodological Answer :

- LogP Measurements : Determine partition coefficients via shake-flask or HPLC methods; the piperazinyl group increases hydrophilicity, reducing LogP by ~1–2 units compared to non-polar analogs .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions; piperazines often show moderate binding (60–80%) due to basic nitrogen centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.